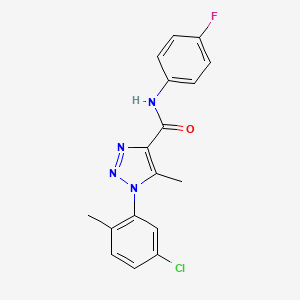

1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide belongs to the triazole-carboxamide family, characterized by a 1,2,3-triazole core substituted with aromatic and carboxamide groups. These compounds are typically synthesized via cyclization and amidation reactions, with modifications to aryl substituents influencing their physicochemical and biological properties .

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4O/c1-10-3-4-12(18)9-15(10)23-11(2)16(21-22-23)17(24)20-14-7-5-13(19)6-8-14/h3-9H,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAINKQCPYIJRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

Introduction of Substituents: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions. The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Amide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or modify certain functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

Structure and Composition

The molecular formula of 1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is with a molecular weight of 524.1 g/mol. The presence of various functional groups enhances its reactivity and potential applications.

Chemistry

Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex chemical entities. Its triazole core can facilitate the formation of diverse derivatives that may exhibit varied properties.

Biology

Antimicrobial Activity : Research indicates that compounds featuring triazole rings often exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.

Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. The mechanism involves interaction with specific cellular targets leading to apoptosis in cancer cells.

Medicine

Therapeutic Applications : Investigations into the compound's pharmacological properties have highlighted its potential in drug development, particularly as an anticancer agent or for treating infections due to its antimicrobial properties.

Industry

Material Development : The compound is explored for use in developing new materials due to its unique chemical structure, which may impart desirable properties to polymers or coatings.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of derivatives of this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Activity

Research conducted by Cancer Research focused on the anticancer effects of this compound on human cancer cell lines. The study demonstrated that the compound induced apoptosis through caspase activation pathways, indicating its potential as a therapeutic agent against specific cancers .

Data Tables

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and the substituents on the phenyl rings play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Substituent Impact :

- Halogen Effects : Replacement of chlorine (Compound 4) with fluorine (Compound 5) preserves isostructurality in crystal packing but may alter electronic properties and intermolecular interactions (e.g., halogen bonding) .

Crystallographic and Conformational Comparisons

- Isostructurality : Compounds 4 and 5 () crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. Both exhibit near-planar triazole cores, but one fluorophenyl group is perpendicular to the plane, influencing packing .

- Halogen Substitution : Despite differing substituents (Cl vs. F), Compounds 4 and 5 maintain identical crystal lattices, suggesting minimal steric disruption. This contrasts with other halogenated systems (e.g., 3-chloro-/bromo-cinnamic acids), where halogen size drastically alters packing .

Biological Activity

1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique chemical structure, featuring a triazole ring and various substituents, suggests diverse mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it possesses a triazole ring that is pivotal for its biological activity. The presence of chloro, methyl, and fluorophenyl groups enhances its reactivity and interaction with biological targets.

The mechanism of action for this compound involves interactions with specific enzymes or receptors within cells. The triazole moiety is known to inhibit certain enzymes involved in nucleic acid synthesis and cell proliferation. This compound may also exhibit effects through modulation of signaling pathways related to cancer cell growth and survival.

Anticancer Properties

Research has indicated that derivatives of 1,2,3-triazoles exhibit significant anticancer activity against various cancer cell lines. For instance:

- Cell Line Testing : In studies involving multiple cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer), compounds similar to this compound demonstrated promising results with IC50 values indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9 | MCF-7 | 1.1 |

| 9 | HCT-116 | 2.6 |

| 9 | HepG2 | 1.4 |

These results suggest that the compound can effectively inhibit cancer cell growth at relatively low concentrations.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that it exhibits inhibitory effects on various bacterial strains including Escherichia coli and Staphylococcus aureus .

Study on Anticancer Activity

A study published in Pharmaceuticals highlighted the synthesis of triazole derivatives and their evaluation against several cancer types. The results indicated that certain triazole compounds exhibited moderate to significant anticancer activity across different cell lines .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives revealed that compounds similar to this compound showed effective inhibition against pathogenic bacteria .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Answer:

The synthesis involves a multi-step process starting with condensation of substituted anilines and isocyanides. For example:

Step 1: React 5-chloro-2-methylaniline with 4-fluorophenyl isocyanide under basic conditions to form an intermediate carboximidoyl chloride.

Step 2: Treat the intermediate with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) to cyclize into the triazole core.

Optimization Tips:

- Control temperature (70–80°C) to avoid side reactions.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to isolate the product at ~75% yield .

Basic: How can the compound’s structure be characterized using spectroscopic and crystallographic methods?

Answer:

Key characterization methods include:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm).

- ¹³C NMR: Confirm carbonyl (C=O) at ~165 ppm and triazole carbons (δ 140–150 ppm).

- X-ray Crystallography: Resolve bond lengths (e.g., C-N triazole bonds: ~1.32–1.35 Å) and dihedral angles to confirm regiochemistry. Example: Monoclinic crystal system with space group P2₁/c .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₈H₁₅ClFN₅O; exact mass: 383.09 g/mol) .

Advanced: How can researchers address low aqueous solubility during in vitro assays?

Answer:

Low solubility (<50 µM in water) is a common challenge. Mitigation strategies include:

- Co-solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity.

- Derivatization: Introduce hydrophilic groups (e.g., -OH, -COOH) at the triazole’s 4-position to improve polarity .

- Nanoformulations: Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Advanced: What methodological strategies resolve contradictions in enzyme inhibition data across studies?

Answer: Discrepancies in IC₅₀ values (e.g., kinase vs. PDE inhibition) may arise from:

- Assay Conditions: Standardize buffer pH (7.4), ionic strength, and ATP concentrations (for kinase assays).

- Enzyme Isoforms: Confirm target specificity using isoform-selective inhibitors (e.g., rolipram for PDE4).

- Compound Purity: Validate purity (>95%) via HPLC and DSC to exclude impurities affecting activity .

Advanced: How to design in vivo pharmacokinetic studies to evaluate metabolic stability and bioavailability?

Answer:

- Dosing: Administer orally (10 mg/kg) or intravenously (2 mg/kg) in rodent models.

- Sample Collection: Analyze plasma at 0.5, 1, 2, 4, 8, and 24 h post-dose via LC-MS/MS.

- Key Parameters:

Advanced: What computational approaches predict the compound’s mechanism of action and off-target effects?

Answer:

- Molecular Docking: Use AutoDock Vina with target proteins (e.g., COX-2 or HDACs) based on the triazole’s hydrogen-bonding motifs (e.g., carboxamide interaction with Arg513 in COX-2).

- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).

- Off-Target Screening: Query PubChem BioAssay (AID 1259390) to identify potential interactions with GPCRs or ion channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.